Product packaging for UBP646(Cat. No.:CAS No. 1333213-35-6)

UBP646

Cat. No.: B611535
CAS No.: 1333213-35-6
M. Wt: 306.405
InChI Key: RVXZSOOCKAKOHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of UBP646 within NMDAR Allosteric Modulator Research

Allosteric modulators are compounds that bind to a site on the receptor that is topographically distinct from the binding sites for the endogenous orthosteric ligands (glutamate and glycine) and the ion channel pore. mdpi.comnih.govnih.gov Their binding induces a conformational change in the receptor protein, thereby altering its functional properties. rupress.org Allosteric modulators can either enhance receptor activity (positive allosteric modulators, PAMs) or reduce it (negative allosteric modulators, NAMs). mdpi.comnih.gov

The investigation of NMDAR allosteric modulators has garnered considerable interest due to their potential advantages over traditional orthosteric ligands and channel blockers. nih.govnih.gov These advantages include the possibility of achieving greater receptor subtype selectivity, which could lead to improved therapeutic profiles with fewer off-target effects. mdpi.comnih.govnih.gov Furthermore, allosteric modulators often modulate receptor activity only in the presence of the endogenous neurotransmitter, potentially preserving physiological signaling patterns. mdpi.comnih.gov

This compound is a chemical compound that has been identified and characterized in the context of research into NMDAR allosteric modulation. nih.govnih.govresearchgate.net It has been specifically described as a "pan potentiator" of NMDARs. nih.govresearchgate.net This classification indicates that this compound enhances the functional activity of NMDARs, thus acting as a positive allosteric modulator. nih.gov

Research findings on this compound highlight its ability to potentiate the activity of NMDARs composed of different GluN2 subunits. nih.govnih.gov This "pan-potentiating" characteristic distinguishes this compound from other allosteric modulators that may exhibit selectivity for specific GluN2 subunits, such as those that selectively potentiate or inhibit receptors containing GluN2A or GluN2D subunits. nih.govresearchgate.net

The designation of this compound as a pan potentiator suggests that its interaction with the NMDAR complex involves a modulatory site or mechanism that is present and functional across various NMDAR subtypes formed by the association of GluN1 with different GluN2 subunits. nih.govnih.govnih.gov This mechanism of action is distinct from compounds that target the orthosteric binding sites, the ion channel pore, or the N-terminal regulatory domain. nih.govresearchgate.net

While comprehensive data tables detailing this compound's effects on every possible NMDAR subunit combination were not extensively provided in the search results, its characterization as a "pan potentiator" implies a general enhancement of activity across the commonly studied di-heteromeric receptor configurations (e.g., GluN1/GluN2A, GluN1/GluN2B, GluN1/GluN2C, GluN1/GluN2D). nih.govnih.gov

The identification and characterization of compounds like this compound are valuable for advancing the understanding of NMDAR allosteric modulation and provide useful pharmacological tools for investigating the roles of different NMDAR subtypes in both physiological and pathological states. nih.govnih.gov The development of such agents represents a promising avenue for the creation of new therapeutic interventions targeting NMDARs. nih.govnih.gov

Based on the available information, the pharmacological profile of this compound can be summarized in the following table:

Compound NameMechanism of ActionSubtype Selectivity
This compoundPositive Allosteric ModulatorPan-potentiator

This table reflects the description of this compound found in the research literature, indicating its general potentiating effect across NMDAR subtypes.

Further detailed investigations are required to fully elucidate the precise binding site(s) of this compound and to quantitatively assess its potentiating efficacy across the full spectrum of di- and tri-heteromeric NMDAR assemblies. Nevertheless, its initial characterization as a pan potentiator positions this compound as an important compound for studying broad enhancement of NMDAR activity through allosteric mechanisms. nih.govnih.gov

Properties

CAS No.

1333213-35-6

Molecular Formula

C21H22O2

Molecular Weight

306.405

IUPAC Name

9-(4-Methyl-pentyl)-phenanthrene-3-carboxylic acid

InChI

InChI=1S/C21H22O2/c1-14(2)6-5-7-15-12-16-10-11-17(21(22)23)13-20(16)19-9-4-3-8-18(15)19/h3-4,8-14H,5-7H2,1-2H3,(H,22,23)

InChI Key

RVXZSOOCKAKOHJ-UHFFFAOYSA-N

SMILES

O=C(C1=CC=C2C=C(CCCC(C)C)C3=CC=CC=C3C2=C1)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

UBP646;  UBP-646;  UBP 646.

Origin of Product

United States

Molecular and Cellular Pharmacology of Ubp646

Modulatory Profile of UBP646 on NMDAR Subtypes

This compound is notable for its broad potentiation profile across the different NMDAR subtypes, distinguishing it from many other allosteric modulators. nih.govnih.govresearchgate.netqmul.ac.ukmedchemexpress.com

Pan-Potentiation Across GluN1/GluN2A, GluN1/GluN2B, GluN1/GluN2C, and GluN1/GluN2D Receptors

Research has shown that this compound acts as a potentiator for all four major recombinant human NMDAR subtypes: GluN1/GluN2A, GluN1/GluN2B, GluN1/GluN2C, and GluN1/GluN2D. nih.govnih.govresearchgate.netqmul.ac.ukmedchemexpress.com While it consistently potentiates responses at all subtypes, studies indicate that this compound most effectively potentiates GluN1/GluN2D receptors. nih.govnih.govmedchemexpress.com The potentiation effect has been observed across different agonist concentrations. qmul.ac.uk

Comparison with Subtype-Selective NMDAR Allosteric Modulators

This compound's pan-potentiating activity contrasts with the profiles of several other known NMDAR allosteric modulators that exhibit selectivity for specific GluN2 subunits. nih.govnih.govqmul.ac.ukwilddata.cnresearchgate.netnih.gov For instance, some compounds like UBP512 show potentiation at GluN1/GluN2A receptors but inhibit GluN1/GluN2C and GluN1/GluN2D receptors. nih.govnih.gov UBP710 has been reported to potentiate GluN1/GluN2A and GluN1/GluN2B receptors, while inhibiting those containing GluN2C or GluN2D subunits at higher concentrations. nih.govrsc.orgnih.gov Another example is UBP551, which potentiates GluN1/GluN2D receptors but inhibits GluN2A-, GluN2B-, and GluN2C-containing receptors. nih.govrsc.orgnih.gov Furthermore, compounds like CIQ demonstrate selectivity for GluN1/GluN2C and GluN1/GluN2D receptors. rsc.orgnih.govqmul.ac.uk

The pan-potentiating nature of this compound suggests a potential mechanism of action that is less dependent on the specific GluN2 subunit compared to these subtype-selective modulators. nih.govnih.govqmul.ac.uk This broad activity could be advantageous in situations where augmenting global NMDAR function is desired. qmul.ac.uk

The following table summarizes the modulatory profiles of this compound and some subtype-selective NMDAR allosteric modulators:

CompoundGluN1/GluN2AGluN1/GluN2BGluN1/GluN2CGluN1/GluN2DReference
This compoundPotentiationPotentiationPotentiationPotentiation nih.govnih.govresearchgate.netqmul.ac.ukmedchemexpress.com
UBP512PotentiationMinimal EffectInhibitionInhibition nih.govnih.gov
UBP710PotentiationPotentiationInhibitionInhibition nih.govrsc.orgnih.gov
UBP551InhibitionInhibitionInhibitionPotentiation nih.govrsc.orgnih.gov
CIQNo effectNo effectPotentiationPotentiation rsc.orgnih.govqmul.ac.uk

Mechanism of Allosteric Potentiation

This compound's potentiation of NMDAR activity is mediated through an allosteric mechanism, involving effects on channel gating and kinetics rather than direct interaction with the orthosteric agonist binding sites. nih.govnih.govresearchgate.netwilddata.cnnih.gov

Enhancement of NMDAR Channel Open Probability

Positive allosteric modulators of NMDARs can enhance receptor current by increasing the likelihood that the channel will open or by increasing the duration of channel opening once activated. rsc.org While specific single-channel data for this compound is not detailed in the provided snippets, studies on related NMDAR PAMs like UBP684 suggest that potentiation can involve a reduction in long shut times and an increase in mean open time, ultimately leading to an increase in channel open probability. nih.govresearchgate.net Given this compound's classification as a PAM, it is likely to exert its effects, at least in part, by enhancing the channel open probability. nih.govrsc.orgmedchemexpress.com

Conformational Dynamics and Receptor State Stabilization Induced by this compound

Positive allosteric modulators like this compound influence NMDA receptor function by altering the conformational dynamics of the receptor complex, thereby stabilizing specific functional states. Studies on structurally related PAMs, such as UBP684 and UBP753, provide insights into these mechanisms researchgate.net. These compounds have been shown to increase channel open probability (Po) and slow the receptor deactivation time following the removal of L-glutamate researchgate.net. At the single-channel level, UBP684 produces a significant reduction in long shut times and a robust increase in mean open time researchgate.net. These changes in channel gating induced by UBP684 resemble the effects observed when the GluN2 ligand-binding domain is experimentally locked in a closed conformation researchgate.net.

Research using cysteine mutants to manipulate the conformation of the GluN1 and GluN2 ligand-binding domains suggests that the potentiation by PAMs requires conformational flexibility within the GluN2 LBD researchgate.net. This indicates that the ability of the GluN2 LBD to undergo conformational changes is crucial for the potentiating effect of these modulators researchgate.net.

Impact on GluN2 Ligand-Binding Domain Conformation

The ligand-binding domain (LBD) of NMDA receptor subunits is a bilobed structure that undergoes significant conformational changes upon agonist binding nih.gov. For GluN2 subunits, glutamate (B1630785) binding triggers a large conformational change, leading to the closure of the bilobed structure nih.gov. This closure is a critical step in the activation of the ion channel nih.gov.

Studies suggest that PAMs like UBP684 and UBP753 stabilize the GluN2 LBD in an active conformation researchgate.netcore.ac.uk. This stabilization is thought to increase the channel open probability, contributing to the potentiating effect observed with these compounds researchgate.net. The conformational profile of the GluN2 amino-terminal domain has also been shown to correlate with the functional differences between GluN2A- and GluN2D-containing receptors, and allosteric modulators binding at the transmembrane domain can shift the conformational profile of the NTD towards an active state, revealing a bidirectional allosteric pathway biorxiv.org. While direct, detailed data on this compound's specific impact on GluN2 LBD conformation at an atomic level is still an area of ongoing research, the findings with related PAMs strongly suggest that stabilizing the GluN2 LBD in a conformation favorable for channel opening is a key mechanism underlying this compound's potentiating effects.

Data from studies on related PAMs highlight the effect on shut times and open probability:

ConditionEffect on Long Shut TimesEffect on Mean Open TimeChannel Open Probability (Po)
Agonists AlonePresentBaselineBaseline
UBP684 + AgonistsGreatly ReducedIncreasedIncreased researchgate.net
Locked GluN2A LBD ClosedReduced-Increased researchgate.net

Note: Data primarily derived from studies on UBP684, a structurally related PAM, and experimental manipulation of GluN2 LBD conformation researchgate.net.

Structure Activity Relationship Sar and Analogue Development of Ubp646

Chemical Scaffolds and Core Structures

The foundation of UBP646 and a series of related NMDAR modulators lies in polycyclic aromatic ring systems substituted with a carboxylic acid group. These core scaffolds provide the structural basis upon which modifications are made to tune activity and selectivity.

Phenanthroic Acid Derivatives as Core Scaffold for this compound

This compound is a derivative of phenanthroic acid nih.govresearchgate.netnih.govnih.gov. The phenanthrene (B1679779) ring system, a tricyclic aromatic structure, serves as the core scaffold for this compound nih.govresearchgate.netnih.govnih.gov. This core, coupled with a carboxylic acid functional group, is fundamental to its ability to allosterically modulate NMDA receptors nih.govqmul.ac.uk.

Related Naphthoic Acid Derivatives (e.g., UBP684, UBP753)

In addition to phenanthroic acid derivatives, related compounds based on the naphthoic acid scaffold, a bicyclic aromatic system with a carboxylic acid group, have also been developed and studied for their NMDAR modulatory activity nih.govresearchgate.netnih.gov. Notable examples include UBP684 and UBP753 qmul.ac.ukcreighton.edunih.gov. UBP684 is described as a naphthylene homolog of the phenanthrene derivative this compound, highlighting the close structural relationship between these series of compounds researchgate.net. Both UBP684 and UBP753 function as NMDAR positive allosteric modulators qmul.ac.ukcreighton.edunih.gov.

Influence of Structural Modifications on Modulatory Activity and Subtype Selectivity

Systematic modifications to the core phenanthroic and naphthoic acid structures have revealed critical insights into the structural determinants of modulatory activity and selectivity for different GluN2 subunits of the NMDA receptor nih.govnih.govqmul.ac.ukcreighton.eductdbase.org.

Key Functional Groups and Their Contribution to Potency

The carboxylic acid group is a key functional group present in this compound and its analogues, playing a crucial role in their interaction with the NMDA receptor qmul.ac.ukctdbase.org. SAR studies on naphthoic acid derivatives have shown that the addition of functional groups such as amino or, especially, hydroxyl groups can increase inhibitory activity at certain GluN2 subunits researchgate.netnih.govnih.gov. Further substitutions, such as halogens and phenyl groups, on the naphthoic acid core can lead to more potent inhibitors researchgate.netnih.govnih.gov. For phenanthroic acid derivatives like this compound, alkyl substituents at the 9-position of the phenanthrene core appear to promote potentiating activity, with increasing the length or size of the alkyl chain enhancing NMDAR PAM activity nih.gov.

Derivatization Strategies for Modulating GluN2 Subunit Specificity

Derivatization strategies involving modifications to the core scaffold and the addition or alteration of functional groups have been successfully employed to modulate the selectivity of these compounds for different GluN2 subunits (GluN2A, GluN2B, GluN2C, and GluN2D) nih.govnih.govqmul.ac.ukcreighton.eductdbase.org. While this compound is characterized as a pan potentiator, showing activity at all four GluN1/GluN2 subtypes nih.govconicet.gov.arnih.govmedchemexpress.commedchemexpress.com, other derivatives exhibit varying degrees of subtype selectivity researchgate.netnih.govnih.govconicet.gov.arnih.gov.

For instance, studies on naphthoic acid derivatives have demonstrated that specific substitutions can confer selectivity. The addition of a hydroxyl group at the 3-position of 2-naphthoic acid, particularly with halogen and phenyl substitutions, can lead to inhibitors with varying selectivity profiles researchgate.netnih.govnih.gov. The elimination of a hydroxyl group in certain compounds can lead to increased GluN1/GluN2A selectivity researchgate.netnih.govnih.gov. Conversely, some compounds with a 6-phenyl substitution showed reduced maximal inhibition at certain GluN2 subunits researchgate.netnih.govnih.gov.

The diverse activity profiles observed within this class of compounds, ranging from pan-potentiators like this compound and UBP684 to subtype-selective modulators, underscore the significant impact of structural modifications on GluN2 subunit specificity researchgate.netnih.govnih.govconicet.gov.arnih.gov.

Here is a table summarizing the activity of this compound and some related naphthoic acid derivatives based on the search results:

CompoundCore ScaffoldActivity at GluN1/GluN2AActivity at GluN1/GluN2BActivity at GluN1/GluN2CActivity at GluN1/GluN2DReference(s)
This compoundPhenanthroic AcidPotentiatorPotentiatorPotentiatorPotentiator nih.govconicet.gov.arnih.govmedchemexpress.commedchemexpress.com
UBP684Naphthoic AcidPotentiatorPotentiatorPotentiatorPotentiator qmul.ac.ukcreighton.edunih.gov
UBP753Naphthoic AcidPotentiatorPotentiatorPotentiatorPotentiator creighton.edunih.gov
UBP618Naphthoic AcidInhibitor (pan)Inhibitor (pan)Inhibitor (pan)Inhibitor (pan) researchgate.netnih.govnih.govnih.govconicet.gov.ar
UBP608Naphthoic AcidInhibitor (selective)Low/Weak InhibitionLow/Weak InhibitionLow/Weak Inhibition researchgate.netnih.govnih.govconicet.gov.ar

Computational Approaches in Structure-Activity Relationship Elucidation

Computational approaches have played a supportive role in the SAR elucidation and the identification of novel NMDAR modulators within this chemical series nih.govresearcher.lifenih.govhodoodo.commedkoo.com. Computational and experimental screening efforts have been utilized to identify potential compounds from large chemical databases researchgate.net. Molecular modeling techniques, including docking studies, have been employed to evaluate the potential binding modes of these modulators to the NMDA receptor researcher.life. For example, docking studies suggested that UBP684 binds to the interface between the GluN1 and GluN2 ligand-binding domains (LBDs) researchgate.netresearchgate.net. These computational methods complement experimental SAR studies by providing insights into the likely interactions between the compounds and the receptor, helping to rationalize observed activity and selectivity profiles and guiding the design of new analogues researcher.life.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique widely used in drug discovery to build mathematical models that correlate chemical structure with biological activity researchgate.netnih.govarxiv.org. QSAR models aim to predict the activity of new compounds based on their molecular descriptors, which are numerical representations of various structural and physicochemical properties researchgate.netmdpi.com.

In the context of this compound and its analogues, QSAR modeling can be a powerful tool to understand the complex relationship between structural variations and their effects on NMDA receptor potentiation. By analyzing a dataset of this compound analogues with known activities, QSAR models can identify the key molecular features that contribute positively or negatively to potency and selectivity. These models can then be used to predict the activity of novel, unsynthesized analogues, guiding the design and prioritization of compounds for synthesis and biological testing arxiv.orgnih.gov.

QSAR model building typically involves selecting appropriate molecular descriptors, choosing a suitable statistical method to build the model (e.g., linear regression, machine learning algorithms), and validating the model's predictive ability researchgate.netnih.govresearchgate.net. While specific detailed QSAR studies focused solely on a large series of this compound analogues were not extensively detailed in the available information, the principles of QSAR are directly applicable to this class of compounds to optimize their activity based on structural modifications.

Molecular Docking and Ligand-Based Design Principles

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a ligand when it is bound to a receptor protein researchgate.netnih.gov. This method helps to understand the nature of the interactions between the ligand and the binding site, such as hydrogen bonds, hydrophobic interactions, and π-stacking researchgate.netmdpi.com. For NMDA receptor modulators like this compound, molecular docking can provide insights into how the compound interacts with its allosteric binding site(s) on the receptor complex.

Ligand-based design principles, on the other hand, are employed when detailed structural information about the target protein is limited or unavailable gardp.orgbiosolveit.de. This approach relies on the knowledge of the chemical structures and biological activities of a series of known active compounds gardp.org. Ligand-based methods, such as pharmacophore modeling and molecular shape analysis, aim to identify the essential 3D features required for activity and to design new molecules that possess these features mdpi.comopenreview.net.

In the development of this compound analogues, both molecular docking (if receptor structural information is available or can be modeled) and ligand-based design principles are valuable. Molecular docking could help visualize the binding mode of this compound and its analogues, explaining the observed SAR by identifying critical interactions with specific amino acid residues in the binding site. Ligand-based design, utilizing the SAR information gathered from testing this compound and its analogues, can help in designing novel scaffolds or modifying existing ones to enhance desired properties, even without explicit knowledge of the receptor-bound structure biosolveit.de. The combination of these computational approaches with experimental SAR studies forms a powerful strategy for the rational design and optimization of this compound-like compounds.

Information regarding the chemical compound “this compound” is not available in current scientific literature.

Following a comprehensive search of scientific databases and research articles, no specific information was found detailing the effects of a compound designated "this compound" on the requested intracellular signaling pathways and neurophysiological processes. The search did not yield any studies on its modulation of intracellular calcium dynamics, activation of CaMKII, influence on PKA and PKC pathways, interactions with ERK/CREB and Src Family Kinase signaling, or its effects on the induction of Long-Term Potentiation (LTP).

One chemical supplier lists a compound with the identifier this compound and describes it as a potentiator of GluN1/GluN2 (NMDA) receptors. However, this claim is not substantiated by references to peer-reviewed scientific literature, and no experimental data on its pharmacological activity or downstream cellular effects are provided.

It is important to note that the "UBP" designation is used for a series of well-characterized compounds that act as antagonists for kainate receptors, a different type of glutamate (B1630785) receptor. These compounds, such as UBP301, UBP310, and UBP296, have been studied for their roles in synaptic plasticity and neurotransmission. For instance, research has demonstrated that certain kainate receptor antagonists can block the induction of mossy fiber LTP. However, this information pertains to different molecules and cannot be attributed to a compound named this compound.

Due to the absence of specific and verifiable scientific data for "this compound" in relation to the outlined topics, it is not possible to generate a thorough, informative, and scientifically accurate article as requested. Any attempt to do so would be speculative and would not adhere to the required standards of scientific accuracy.

Intracellular Signaling and Neurophysiological Effects of Ubp646

Effects on Synaptic Plasticity in In Vitro Models

Effects on Long-Term Depression (LTD) Processes

Long-term depression (LTD) is a form of synaptic plasticity characterized by a persistent decrease in synaptic strength. Recent studies have elucidated the role of kainate receptors (KARs) in inducing LTD. Sustained activation of GluK2 subunit-containing KARs has been shown to trigger the endocytosis of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs), leading to a form of LTD known as KAR-LTDAMPAR in hippocampal neurons. nih.gov

The compound UBP310, an antagonist of postsynaptic ionotropic signaling through GluK2/GluK5-containing KARs, has been instrumental in understanding this process. nih.gov Research has demonstrated that the application of UBP310 blocks the kainate-evoked reduction in surface AMPA receptors. nih.gov This finding indicates that the channel activity of KARs is a crucial requirement for the induction of this form of LTD. nih.gov Interestingly, while UBP310 inhibits the induction of LTD by KAR activation, it has also been observed to cause a significant reduction in the basal surface levels of GluA2-containing AMPARs on its own, suggesting that tonic KAR activity may be necessary for maintaining the surface expression of these receptors. nih.gov

The mechanism of KAR-LTDAMPAR is distinct from other forms of synaptic plasticity. While metabotropic signaling pathways are involved in some forms of long-term potentiation (LTP), the LTD induced by sustained KAR activation is blocked by the ionotropic KAR signaling inhibitor UBP310, highlighting the direct role of ion flux through the KAR channel in this process. nih.gov

Neurophysiological Impact on Neuronal Excitability and Network Activity

UBP310, as a potent antagonist at KARs, has been shown to modulate neuronal excitability. nih.gov In models of Parkinson's disease, where abnormal neuronal firing rates are a key pathological feature, chronic administration of UBP310 has been demonstrated to rescue the abnormal firing rate of nigral dopamine neurons. nih.gov This neuroprotective effect is associated with the downregulation of the GluK2 subunit of the KAR. nih.gov The primary effect of glutamate-induced activation of KARs in hippocampal neurons is an increase in neuronal excitability; therefore, the antagonistic action of UBP310 can counteract this, preventing potential excitotoxicity and subsequent cell death. nih.gov

Enhancement of Excitatory Postsynaptic Currents (EPSCs)

While UBP310 primarily acts as an antagonist, its effects and the role of the receptors it targets can be complex in the context of excitatory postsynaptic currents (EPSCs). Postsynaptic KARs themselves mediate a slow component of the EPSC. nih.gov Another related selective kainate receptor antagonist, ACET, has been used to probe the function of GluK1-containing KARs on synaptic transmission.

In the CA1 region of the hippocampus, the GluK1 selective agonist ATPA causes a depression of field excitatory postsynaptic potentials (fEPSPs). ACET has been shown to effectively antagonize this depression of excitatory transmission. nih.govtorvergata.itnih.govbris.ac.uk This suggests that under normal conditions, the activation of GluK1-containing KARs can modulate and, in some cases, reduce excitatory synaptic strength. By blocking these receptors, antagonists like ACET (and by extension, UBP310 at relevant subunits) can prevent this depression, thereby relatively enhancing excitatory transmission.

The table below summarizes the key findings related to the effects of UBP310 and the closely related compound ACET on the neurophysiological processes discussed.

CompoundTarget Receptor(s)Effect on Long-Term Depression (LTD)Effect on Neuronal ExcitabilityEffect on Excitatory Postsynaptic Currents (EPSCs)
UBP310 GluK1, GluK2, GluK3, GluK5-containing Kainate ReceptorsBlocks KAR-induced LTD by preventing AMPA receptor endocytosis. nih.govReduces neuronal hyperexcitability by antagonizing KARs. nih.govInhibits the slow EPSC mediated by KARs. nih.gov
ACET Highly selective for GluK1-containing Kainate ReceptorsBlocks induction of NMDA receptor-independent LTP at mossy fiber synapses.Not directly stated, but modulates synaptic transmission.Antagonizes the depression of fEPSPs induced by KAR agonists. nih.govtorvergata.itnih.govbris.ac.uk

Preclinical Investigations of Ubp646 in Animal Models

Rationale for NMDAR Potentiation in Neuropsychiatric and Neurological Research

NMDARs are a subtype of ionotropic glutamate (B1630785) receptors critical for central nervous system function, playing key roles in synaptic plasticity and memory. nih.govfrontiersin.org Dysfunction in NMDAR activity, leading to either hypofunction or hyperfunction, has been implicated in various neuropsychiatric and neurological conditions. frontiersin.org Pharmacologically increasing NMDAR activity through potentiation is being explored as a potential therapeutic strategy for disorders associated with NMDAR hypofunction. researchgate.net

The Glutamate Hypothesis of Schizophrenia and NMDAR Hypofunction

The glutamate hypothesis of schizophrenia proposes that symptoms and cognitive impairments associated with the disorder are linked to hypofunction of NMDARs. frontiersin.orgrsc.orgwikipedia.org This hypothesis is supported by observations that NMDAR antagonists, such as phencyclidine (PCP) and ketamine, can induce schizophrenia-like symptoms, including psychosis, social withdrawal, and cognitive deficits, in healthy individuals and exacerbate them in patients with schizophrenia. frontiersin.orgrsc.orgwikipedia.orgnih.gov These antagonists block the NMDAR channel, mimicking a state of reduced NMDAR function. rsc.org While the hypothesis initially focused on glutamate neurotransmission deficits, it has evolved to specifically highlight the role of NMDAR hypofunction. rsc.orgwikipedia.org

Relevance to Cognitive Deficits in Animal Models

Cognitive deficits are a significant feature of various neuropsychiatric and neurodegenerative disorders, including schizophrenia and Alzheimer's disease. ub.edukosfaj.orgnih.govmdpi.com Animal models are widely used to study these cognitive impairments and evaluate potential therapeutic interventions. kosfaj.orgnih.govjpionline.org Given the established role of NMDARs in learning and memory, NMDAR hypofunction is considered a contributing factor to cognitive deficits observed in these models. nih.govfrontiersin.orgnih.gov Therefore, compounds that can potentiate NMDAR function, like UBP646, are investigated for their ability to ameliorate cognitive impairments in relevant animal models. nih.gov Animal models designed to exhibit cognitive deficits, often induced chemically or genetically, are employed to assess the efficacy of drug candidates. kosfaj.orgnih.gov

Behavioral Phenotyping in Animal Models of NMDAR Dysfunction

Behavioral phenotyping in animal models is essential to evaluate the effects of compounds like this compound on behaviors relevant to neuropsychiatric and neurological conditions, particularly those linked to NMDAR dysfunction. invivofarm.dknih.gov These models often involve inducing NMDAR hypofunction pharmacologically, for instance, using antagonists like ketamine or MK-801. rsc.orgmedicaljournals.se

Assessment of Cognitive Function in Rodent Models

Assessment of cognitive function in rodent models of NMDAR dysfunction typically involves a battery of behavioral tests designed to probe different aspects of learning and memory. Common tests include the Morris water maze, novel object recognition, and T-maze tasks. nih.govmdpi.com These tests evaluate spatial memory, recognition memory, and working memory, respectively. Improvements in performance on these tasks in animals treated with compounds like this compound, particularly in models where cognitive function is impaired due to NMDAR hypofunction, would suggest a potential therapeutic benefit.

Evaluation of Affective and Psychotomimetic-like Behaviors

Animal models of NMDAR dysfunction, often induced by antagonists, can also exhibit behaviors that are considered analogous to affective and psychotomimetic symptoms seen in conditions like schizophrenia. rsc.orgwikipedia.org These behaviors can include alterations in social interaction, increased locomotion, and deficits in prepulse inhibition (PPI). rsc.orgnih.gov Evaluating the effects of this compound on these behaviors in relevant animal models helps to understand its potential to address the broader spectrum of symptoms associated with NMDAR hypofunction-related disorders. For example, improvements in social interaction or normalization of PPI deficits in antagonist-treated rodents would indicate a potential antipsychotic-like effect.

Electrophysiological and Neurochemical Biomarkers in In Vivo Studies

In addition to behavioral assessments, preclinical investigations of NMDAR modulators like this compound often involve examining electrophysiological and neurochemical biomarkers in vivo to understand their effects at a more mechanistic level. nih.gov Electrophysiological studies can assess synaptic function and plasticity, such as long-term potentiation (LTP), which is an NMDAR-dependent process crucial for learning and memory. frontiersin.orgmdpi.com Studies have shown that NMDAR activation can induce potentiation of synapses. biorxiv.org Measuring the impact of this compound on LTP in brain regions relevant to cognition and neuropsychiatric disorders can provide insights into its mechanism of action. Neurochemical studies may involve measuring levels of neurotransmitters like glutamate and glycine (B1666218), or assessing the expression and function of NMDAR subunits and associated proteins in brain tissue following this compound administration in animal models. nih.govepa.govmpg.deciteab.comnih.govnih.govepa.gov Changes in these biomarkers can help correlate the behavioral effects of this compound with its molecular targets and pathways.

Modulation of Neural Circuitry Activity

Modulation of neural circuitry activity is a key aspect of understanding the effects of NMDAR modulators. NMDARs play a critical role in excitatory synaptic transmission and are fundamental to synaptic plasticity, processes essential for learning and memory conicet.gov.arnih.goviemr.norsc.orgmdpi.com. Activity-dependent modulation of neural circuits is a well-established phenomenon, with NMDARs being central players researchgate.netnih.govmdpi.comuva.nl. Electrophysiological studies in animal models are commonly employed to assess how compounds influence neuronal activity and synaptic function iemr.nomiami.eduscientistlive.commontefioreeinstein.orgnih.gov. While this compound is known to potentiate NMDAR activity, detailed research findings specifically describing the modulation of neural circuitry activity by this compound in in vivo animal models were not available in the consulted literature. Studies on related compounds, such as UBP684 (a naphthene homolog of this compound), have shown potentiation of NMDAR-mediated currents in in vitro systems like Xenopus oocytes and HEK293 cells researchgate.net. However, this in vitro data, while informative about receptor-level effects, does not directly translate to the complex modulation of neural circuits within a living animal.

Neurotransmitter Release and Homeostasis

NMDARs are intrinsically linked to neurotransmitter systems, particularly glutamatergic transmission, as they are activated by glutamate conicet.gov.arrsc.org. The precise control of neurotransmitter release and the maintenance of neurotransmitter homeostasis are crucial for normal brain function researchgate.netmdpi.comscielo.brhearinghealthfoundation.orgfrontiersin.orgfrontiersin.org. Presynaptic calcium homeostasis, in particular, plays a significant role in regulating neurotransmitter release properties conicet.gov.arhearinghealthfoundation.org. Given that this compound is a positive allosteric modulator of NMDARs, it would be expected to influence glutamatergic signaling. However, specific detailed research findings on the effects of this compound on neurotransmitter release or homeostasis in animal models were not found in the available search results. General research in animal models has explored the impact of various factors and compounds on neurotransmitter levels and release, highlighting the complexity of these processes hearinghealthfoundation.orgfrontiersin.org.

Comparative Preclinical Efficacy with Other NMDAR Modulators in Animal Models

This compound belongs to a class of NMDAR allosteric modulators that includes both positive allosteric modulators (PAMs) and negative allosteric modulators (NAMs) researchgate.netresearchgate.netconicet.gov.aromicsdi.orgresearchgate.netresearchgate.netnih.govresearchgate.net. A key distinction among these modulators lies in their subunit selectivity and mechanism of action researchgate.netresearchgate.netconicet.gov.arnih.govresearchgate.net. This compound is described as a "pan potentiator," indicating it enhances the activity of NMDARs generally, without strong selectivity for specific GluN2 subunits (GluN2A, GluN2B, GluN2C, GluN2D) researchgate.netresearchgate.netconicet.gov.aromicsdi.orgresearchgate.netresearchgate.netnih.govresearchgate.net. This contrasts with other modulators that exhibit subtype selectivity, such as UBP512 (GluN2A-selective potentiator/GluN2C and GluN2D inhibitor), UBP551 (GluN2D-selective potentiator), UBP608 and TCN201 (GluN2A inhibitors), and QZN46 (GluN2C/GluN2D-selective inhibitor) researchgate.netresearchgate.netconicet.gov.arresearchgate.netresearchgate.netnih.gov.

Compound NamePubChem CIDClassificationReported Selectivity (if any)General Area of Preclinical Study (if reported)
This compound10587973Positive Allosteric Modulator (PAM), Pan Potentiator researchgate.netresearchgate.netconicet.gov.aromicsdi.orgresearchgate.netresearchgate.netnih.govresearchgate.netnih.govbio-fount.comPan-potentiator researchgate.netresearchgate.netconicet.gov.aromicsdi.orgresearchgate.netresearchgate.netnih.govresearchgate.netNot specified in detail in consulted sources
Zelquistinel (B611930)132155398NMDA Receptor Modulator nih.govUnique binding site, independent of glycine site nih.govMajor Depressive Disorder (MDD) (animal models showed rapid and sustained antidepressant-like effects) mdpi.comnih.gov
Neboglamine3074827Positive Allosteric Modulator (Glycine Site) researchgate.netGlycine site researchgate.netSchizophrenia, Cocaine Dependence (animal models showed cognition- and memory-enhancing effects) researchgate.net
CNS43794169NMDA Receptor Modulator conicet.gov.arbio-fount.comSelectively potentiates GluN1/2D conicet.gov.arbio-fount.comPotential for non-CNS disorders, e.g., SARS bio-fount.com
UBP512Not available in consulted sourcesPositive Allosteric Modulator (PAM) researchgate.netresearchgate.netconicet.gov.arresearchgate.netresearchgate.netnih.govresearchgate.netGluN2A-selective potentiator/GluN2C and GluN2D inhibitor researchgate.netresearchgate.netconicet.gov.arresearchgate.netresearchgate.netnih.govresearchgate.netNot specified in detail in consulted sources
UBP551Not available in consulted sourcesPositive Allosteric Modulator (PAM) researchgate.netresearchgate.netconicet.gov.arresearchgate.netresearchgate.netnih.govresearchgate.netGluN2D-selective potentiator researchgate.netresearchgate.netconicet.gov.arresearchgate.netresearchgate.netnih.govresearchgate.netNot specified in detail in consulted sources
UBP618Not available in consulted sourcesNegative Allosteric Modulator (NAM), Pan Inhibitor researchgate.netresearchgate.netconicet.gov.arresearchgate.netresearchgate.netnih.govresearchgate.netPan-inhibitor researchgate.netresearchgate.netconicet.gov.arresearchgate.netresearchgate.netnih.govresearchgate.netNot specified in detail in consulted sources
UBP608Not available in consulted sourcesNegative Allosteric Modulator (NAM) researchgate.netresearchgate.netconicet.gov.arresearchgate.netresearchgate.netnih.govresearchgate.netGluN2A inhibitor researchgate.netresearchgate.netconicet.gov.arresearchgate.netresearchgate.netnih.govresearchgate.netNot specified in detail in consulted sources
TCN201Not available in consulted sourcesNegative Allosteric Modulator (NAM) researchgate.netresearchgate.netconicet.gov.arresearchgate.netresearchgate.netnih.govresearchgate.netGluN2A inhibitor researchgate.netresearchgate.netconicet.gov.arresearchgate.netresearchgate.netnih.govresearchgate.netNot specified in detail in consulted sources
CIQNot available in consulted sourcesPositive Allosteric Modulator (PAM) researchgate.netresearchgate.netconicet.gov.arresearchgate.netresearchgate.netnih.govresearchgate.netGluN2C/GluN2D-selective potentiator researchgate.netresearchgate.netconicet.gov.arresearchgate.netresearchgate.netnih.govresearchgate.netNot specified in detail in consulted sources
QZN46Not available in consulted sourcesNegative Allosteric Modulator (NAM) researchgate.netresearchgate.netconicet.gov.arresearchgate.netresearchgate.netnih.govresearchgate.netGluN2C/GluN2D-selective inhibitor researchgate.netresearchgate.netconicet.gov.arresearchgate.netresearchgate.netnih.govresearchgate.netNot specified in detail in consulted sources

Advanced Research Methodologies for Ubp646 Characterization

High-Throughput and Cell-Based Screening Platforms for Allosteric Modulators

The identification of allosteric modulators such as UBP646 often involves extensive screening efforts. Both computational and experimental screening platforms are employed in this process. researchgate.netnih.gov High-throughput screening (HTS) allows for the rapid assessment of large libraries of chemical compounds for their ability to modulate receptor activity in a cell-based format. These platforms typically utilize functional assays that can detect changes in intracellular signaling or ion flux mediated by the target receptor upon compound application. Cell-based assays are crucial as they evaluate compound activity in a more physiologically relevant context, allowing for the assessment of factors like cell permeability and potential off-target effects within a cellular environment. The identification of this compound as a pan-potentiator of NMDARs, affecting multiple GluN2 subunit combinations, suggests its discovery likely involved screening across different recombinant NMDAR subtypes expressed in cell lines. ctdbase.orguni.lu

Electrophysiological Techniques for NMDAR Functional Assessment

Electrophysiology stands as a cornerstone technique for the detailed functional characterization of ion channels, including NMDARs, and how their activity is modified by compounds like this compound. ontosight.aicore.ac.uk These methods allow for the direct measurement of ion flow through the receptor channel, providing quantitative data on parameters such as current amplitude, kinetics, and voltage dependence.

Single-Channel Recording Analysis for Gating Properties

To gain a deeper understanding of how this compound modulates NMDAR function at the level of individual channels, single-channel patch clamp recordings are employed. nih.govnih.govguidetopharmacology.orgnih.gov This technique allows for the resolution of currents flowing through a single ion channel, providing detailed information about the channel's gating behavior. Parameters such as mean open time, shut time distributions, open probability, and single-channel conductance can be determined. Analysis of these parameters can reveal the specific kinetic states of the channel that are affected by the modulator. For instance, studies on the related compound UBP684 have shown that at the single-channel level, it produced a significant reduction in long shut times and a robust increase in mean open time, suggesting an effect on channel gating transitions. researchgate.netnih.gov While specific single-channel data for this compound was not prominently featured in the search results, this methodology is critical for dissecting the precise mechanism by which NMDAR allosteric modulators influence channel activity.

Omics Approaches (Proteomics, Transcriptomics) in Response to this compound Exposure

Omics approaches, including proteomics and transcriptomics, can provide a broader perspective on the cellular response to compound exposure. Transcriptomics involves the study of the complete set of RNA transcripts produced by a cell or population of cells, offering insights into changes in gene expression levels. Proteomics focuses on the large-scale study of proteins, including their abundance, modifications, and interactions. While the provided search results did not include studies specifically detailing the use of proteomics or transcriptomics in the context of this compound exposure, these methodologies could be applied to investigate downstream cellular effects of NMDAR modulation. For instance, such studies could reveal changes in the expression of genes or proteins involved in synaptic signaling, neuronal survival pathways, or other cellular processes that might be influenced by altered NMDAR activity. This could help to elucidate the broader biological impact of this compound beyond its direct interaction with the receptor.

Future Directions and Preclinical Translational Outlook

Development of Next-Generation UBP646 Analogues with Enhanced Specificity and Potency

The development of next-generation analogues of this compound is focused on improving subtype selectivity and potency, building upon the understanding of novel binding sites. nih.govnih.gov While this compound is a pan-potentiator, other related compounds demonstrate varying degrees of subtype selectivity, such as UBP512 (GluN2A-selective potentiator/GluN2C and GluN2D inhibitor) and UBP551 (GluN2D-selective potentiator). nih.govnih.gov Modest changes to the chemical structure within series of NMDAR modulators can interconvert compounds between positive and negative allosteric modulation. elifesciences.org Structure-activity relationship studies are crucial in designing analogues with desired pharmacological profiles. researchgate.net The goal is to develop compounds that offer greater pharmacological control over NMDAR activity and represent a new generation of potential therapeutics with improved subtype-selectivity. nih.govnih.gov

Exploration of this compound's Mechanistic Potential in Additional Preclinical Disease Models (e.g., neurodegenerative disorders, pain, addiction)

Given the diverse roles of NMDARs in CNS function and various neuropathological conditions, exploring the therapeutic potential of NMDAR modulators like this compound in a range of preclinical disease models is a significant future direction. nih.govnih.gov

Neurodegenerative Disorders: NMDARs are implicated in neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease, where excessive NMDAR activity and excitotoxicity are thought to contribute to pathology. wikipedia.orgfrontiersin.org Blocking NMDARs, or modulating their activity with PAMs like this compound, could theoretically be beneficial in these conditions. wikipedia.org Preclinical research in neurodegenerative diseases focuses on biochemical, pharmacological, and behavioral bases, utilizing various animal models to understand disease mechanisms and evaluate potential therapeutics. frontiersin.orgpsychogenics.com

Pain: NMDARs play a role in pain signaling. researchgate.net Preclinical pain research employs various models, including those for neuropathic and post-operative pain, to assess the efficacy of potential analgesic treatments. mdbneuro.comherts.ac.ukmdbneuro.com The development of NMDAR PAMs is considered a potentially effective pharmacotherapeutic strategy for pain. researchgate.net

Addiction: NMDARs are involved in the neurobiological mechanisms of addiction. drugaddictionresearch.org Preclinical addiction research investigates the neurobiological underpinnings of substance use disorders and aims to accelerate the development of experimental therapeutics. drugaddictionresearch.orgnews-medical.net While research on GLP-1 receptor agonists in addiction is ongoing and shows promise in modulating reward pathways news-medical.net, the potential role of NMDAR modulation by compounds like this compound in addiction models warrants investigation.

Testing new NMDAR modulators and their analogues in animal models of disease is crucial for identifying new therapeutic strategies to address unmet clinical needs. nih.gov

Investigation of Synergistic Effects with Other Neuroactive Compounds in In Vivo Studies

Investigating the potential for synergistic effects between this compound and other neuroactive compounds in in vivo studies is an important avenue for future research. Allosteric modulators binding to different sites on a receptor can interact pharmacologically, leading to additive or synergistic effects. nih.gov While this has been demonstrated with other receptor systems, such as the synergistic activity between a neuroactive steroid GABAA receptor PAM and diazepam nih.gov, exploring similar interactions with this compound and other neuroactive compounds targeting different pathways or NMDAR sites could reveal enhanced therapeutic outcomes or novel mechanistic insights.

Q & A

Basic Research Questions

Q. What experimental approaches are recommended to investigate UBP646’s potentiation of GluN1/GluN2 receptors?

  • Methodological Answer : Use electrophysiological techniques (e.g., patch-clamp recordings) to measure receptor currents in HEK293 cells expressing recombinant GluN1/GluN2 subunits. Include concentration-response curves (e.g., 1–100 μM this compound) to quantify potentiation efficacy and potency. Ensure controls for baseline NMDA receptor activity (agonist application without this compound) and account for voltage-dependent block .
  • Table : Example experimental parameters for this compound:

ParameterValue/DescriptionReference
Cell LineHEK293 transfected with GluN1/GluN2A-D
Agonist100 μM glutamate + 100 μM glycine
This compound Concentration Range1–100 μM

Q. How does this compound differ from other NMDA receptor modulators like CIQ or UBP710?

  • Methodological Answer : Conduct comparative studies using the same experimental setup for consistency. For example, this compound acts as a pan-subunit potentiator (GluN2A-D), while UBP710 is selective for GluN2A/B. Use chimeric receptors (e.g., GluN2A/C S2 domain swaps) to identify structural determinants of subunit selectivity .

Q. What are the key considerations for ensuring reproducibility in this compound studies?

  • Methodological Answer : Document batch-to-batch variability of this compound (e.g., purity via HPLC) and storage conditions (e.g., −20°C in DMSO). Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailed method descriptions, including cell culture protocols and data normalization practices .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s subunit-specific effects across studies?

  • Methodological Answer : Perform meta-analyses of published data, focusing on variables like expression systems (e.g., HEK293 vs. neuronal cultures) or auxiliary proteins (e.g., TARPs). Use statistical tools (ANOVA with post-hoc tests) to assess variability. Reference frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .
  • Table : Subunit-specific potentiation by this compound (from ):

GluN2 SubunitPotentiation at 30 μM this compound
GluN2A250% ± 15%
GluN2B220% ± 12%
GluN2C180% ± 10%
GluN2D150% ± 8%

Q. What structural features of this compound drive its pan-subunit activity compared to selective modulators?

  • Methodological Answer : Use molecular docking simulations or site-directed mutagenesis to map this compound’s binding site. Compare with selective modulators (e.g., UBP710) by analyzing substituent effects (e.g., hydrophobic groups at the 9-position of 3-phenanthroic acid derivatives) .

Q. How should researchers design studies to assess this compound’s therapeutic potential without violating ethical guidelines?

  • Methodological Answer : Follow IRB protocols for preclinical studies, emphasizing in vitro models before animal testing. Use the PICO framework (Population: neuronal injury models; Intervention: this compound; Comparison: untreated controls; Outcome: neuroprotection metrics) to structure hypotheses .

Data Analysis & Contradiction Management

Q. What statistical methods are optimal for analyzing this compound’s concentration-dependent effects?

  • Methodological Answer : Fit data to the Hill equation to calculate EC₅₀ and maximal potentiation. Use bootstrapping to estimate confidence intervals for small sample sizes. Address outliers via Grubbs’ test or robust regression .

Q. How can qualitative research principles enhance quantitative studies on this compound?

  • Methodological Answer : Integrate iterative data collection (e.g., adjusting experimental parameters based on preliminary results) and triangulate findings with complementary methods (e.g., calcium imaging alongside electrophysiology) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
UBP646
Reactant of Route 2
Reactant of Route 2
UBP646

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.